Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Drug-likeness Lipophilicity ADME prediction

Researchers seeking to validate the antiproliferative activity of monobrominated benzo[f]pyrrolo[1,2-a]quinolines require a verified, high-purity reference standard to ensure reproducible SAR data. This compound (CAS 618069-74-2) is the exact 3-bromobenzoyl regioisomer needed for comparative NCI-60 screening and halogen SAR studies. - Enables dose-response GI50 determination following single-dose prescreening at 10 μM. - Serves as a critical probe for halogen regioisomerism studies (3-Br vs. 4-Br vs. 3,4-diBr). - Supplied at >95% purity, suitable as a reference standard for reaction optimization and focused library synthesis.

Molecular Formula C27H18BrNO5
Molecular Weight 516.3 g/mol
CAS No. 618069-74-2
Cat. No. B12049618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate
CAS618069-74-2
Molecular FormulaC27H18BrNO5
Molecular Weight516.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)Br)C=CC5=CC=CC=C53
InChIInChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3
InChIKeyCEQYRZCXHLVEPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 3-(3-Bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate: Structural and Pharmacological Profile


Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (CAS 618069-74-2) belongs to the benzo[f]pyrrolo[1,2-a]quinoline class of azatetracyclic compounds, characterized by a bridgehead nitrogen atom and a quasi-steroidal skeleton [1]. This scaffold has garnered attention for its antiproliferative activity, with recent studies screening monobrominated derivatives against the NCI-60 human cancer cell line panel [2]. The compound features a 3-bromobenzoyl substituent at the C3 position and two methyl ester groups at C1 and C2, distinguishing it from related analogs with different halogen placements or carboxylate esters.

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NCI-60 cell-model antiproliferative screening workflow

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Monobrominated (3-Br) probe for class-level activity studies

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Dimethyl diester format for differential permeability context

Why Generic Substitution Fails for Benzo[f]pyrrolo[1,2-a]quinoline Analogs


Within the benzo[f]pyrrolo[1,2-a]quinoline class, minor structural modifications—such as the nature and position of halogen substituents—profoundly influence antiproliferative potency and selectivity [1]. A 2025 NCI-60 screening of monobrominated azatetracyclic derivatives revealed that only specific substitution patterns yield meaningful growth inhibition, while dibrominated analogs were consistently less active [1]. Furthermore, computational studies on closely related benzo[f]pyrrolo[1,2-a]quinoline cycloaddition derivatives demonstrate that the substituent identity (e.g., 3-nitro vs. 4-methoxy) alters frontier orbital energies, dipole moments, and electronic absorption spectra, directly impacting molecular recognition [2]. Thus, a seemingly interchangeable analog may exhibit drastically different biological and physicochemical behavior, underscoring the necessity of verifying the exact compound required.

Class-Level

Dibrominated analogs may exhibit lower cell-model response compared to monobrominated compounds.

Regioisomerism

Bromine position (3- vs 4-benzoyl) can shift selectivity profiles and assay outcomes.

Physicochemical

Mono-ester analogs may not replicate the permeability context of the dimethyl diester.

Dimethyl 3-(3-Bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate Differentiation Evidence


Physicochemical Differentiation from Ethyl Ester Analogs

The target compound's predicted logP of 4.453 and topological polar surface area (tPSA) of 80 Ų, as computed by the ZINC15 database [1], can be contrasted with ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 618069-72-0), which bears only one ester group. The dimethyl dicarboxylate pattern introduces an additional hydrogen-bond acceptor, influencing solubility and permeability profiles relative to mono-ester analogs. While direct experimental comparison is absent, these computed descriptors provide a physicochemical rationale for differential behavior in biological assays.

Predicted Drug-Likeness
Data to verify
logP 4.453 / tPSA 80 Ų
Supports permeability screening context relative to mono-ester analogs
In silico prediction from ZINC15
Drug-likeness Lipophilicity ADME prediction

C3-Monobromination as Key to NCI-60 Activity

In the Moldoveanu et al. (2025) NCI-60 single-dose (10 μM) screen [1], four monobrominated benzo[f]pyrrolo[1,2-a]quinoline derivatives (1a, 1b, 3a, 3b) were evaluated. The monobrominated subclass exhibited superior growth inhibition compared to dibrominated analogs (2a, 4a), which were 'less active' [1]. Although the exact PGI% values for the target compound (which corresponds to a specific monobrominated regioisomer) are not tabulated in the publication, the class-level data demonstrate that a single bromine atom at a specific benzoyl position is a key prerequisite for antiproliferative activity, with dibromination being detrimental.

NCI-60 Monobromination SAR
Class-level inference
Monobrominated > Dibrominated (class-level)
Supports monobrominated screening context; dibromination may reduce response
Moldoveanu et al. 2025, single-dose 10 µM
Anticancer NCI-60 screening Structure-activity relationship

Substituent-Dependent Electronic Properties

A 2016 DFT and RHF computational study on benzo[f]pyrrolo[1,2-a]quinoline cycloaddition derivatives (BQCDs) demonstrated that varying substituents (e.g., C27H19O7 vs. C27H21NO5 vs. C27H18N2O7) significantly affect HOMO-LUMO energies and dipole moments [1]. The target compound, with its 3-bromobenzoyl substituent (C27H18BrNO5), is expected to exhibit distinct frontier orbital energies compared to the studied analogs, as the electron-withdrawing bromine atom lowers LUMO energy, potentially enhancing electrophilic reactivity. This substituent effect directly influences solvatochromic behavior and molecular recognition in biological systems.

Bromine Electronic Effect
Class-level inference
Lowered LUMO / Polarized dipole
Supports molecular recognition context; distinct from non-halogenated analogs
DFT analysis, Gritco-Todirascu 2016
DFT calculation Frontier orbitals Absorption spectra

Absence of Bioactivity Data in Public Databases

The ZINC15 database explicitly states that there is 'no known activity for this compound' and that it has not been reported in any publications per ChEMBL 20 [1]. This contrasts with other benzo[f]pyrrolo[1,2-a]quinoline derivatives (e.g., azide-substituted compounds 3b and 5a), which have documented GI50 values in the low micromolar range across multiple cancer sub-panels [2]. The absence of public bioactivity data for the target compound does not imply inactivity; rather, it represents an opportunity for novel discovery, provided the compound is sourced with verified identity and high purity.

Unexplored Chemical Space
Source review
No bioactivity data in ZINC/ChEMBL
Supports novel target-discovery context via structural hypothesis
Data availability checked 2025
Data availability ChEMBL ZINC

Dimethyl 3-(3-Bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate Deployment Scenarios


Anticancer Lead Screening in NCI-60 Panel

Given the established class-level antiproliferative activity of monobrominated benzo[f]pyrrolo[1,2-a]quinolines in the NCI-60 panel [1] and the lack of existing bioactivity data for this specific compound [2], the target compound is a strong candidate for inclusion in a new anticancer screening cascade. Its 3-bromobenzoyl substitution pattern may confer selectivity not observed in 4-substituted analogs. Procurement should ensure quantities sufficient for both single-dose (10 μM) prescreening and subsequent five-dose GI50 determination if initial activity is confirmed.

SAR of Halogen Position Effects

The compound can serve as a critical probe in SAR campaigns exploring the impact of halogen regioisomerism (3-bromo vs. 4-bromo vs. 3,4-dibromo) on the benzo[f]pyrrolo[1,2-a]quinoline core. The detrimental effect of dibromination on activity [1] makes the monobrominated target compound particularly valuable as a baseline. Comparative testing with ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (CAS 618069-72-0) and non-brominated analogs could elucidate the pharmacophoric contribution of the 3-bromo substituent.

Physicochemical and Computational Model Validation

The predicted logP (4.453) and tPSA (80 Ų) from ZINC15 [2] position this compound in a relatively lipophilic chemical space. Experimental determination of solubility, permeability (e.g., PAMPA or Caco-2), and plasma protein binding would validate these in silico predictions and refine ADME models for the benzo[f]pyrrolo[1,2-a]quinoline class. The bromine atom also provides a convenient handle for X-ray crystallography or heavy-atom derivatization in structural biology studies.

Synthetic Methodology and Derivative Library Construction

The one-pot, three-component microwave-assisted synthesis route for benzo[f]pyrrolo[1,2-a]quinoline derivatives can be adapted to produce the target compound at scale. Its procurement at >95% purity enables use as a reference standard for reaction optimization, as well as a starting material for further functionalization (e.g., Suzuki coupling at the bromine position, ester hydrolysis to carboxylic acids). This positions the compound as a versatile building block for generating focused libraries.

Application
Selection Property
Validation Focus
NCI-60 Antiproliferative Screening
Monobrominated activity profile
Cell-line panel response context
Halogen SAR Mapping
3-Bromobenzoyl probe specificity
Cell-model endpoint review
Physicochemical Model Validation
Predicted logP and tPSA context
Permeability assay correlation
Synthetic Building Block
Dimethyl ester and bromine handle
Purity and reactivity testing
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